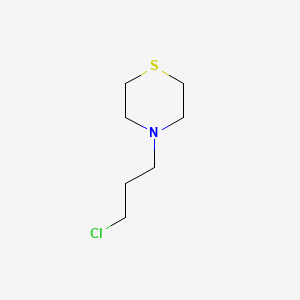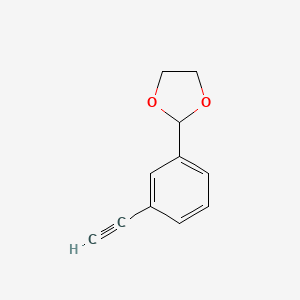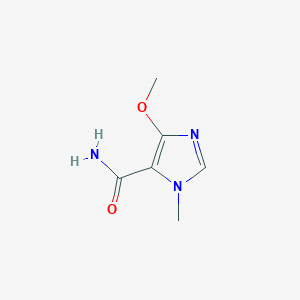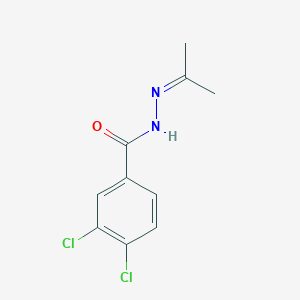
N-(6-Aminohexyl)-2,2,2-trifluoroacetamide
Descripción general
Descripción
N-(6-Aminohexyl)-2,2,2-trifluoroacetamide is an organic compound with a unique structure that includes a trifluoroacetamide group attached to a hexyl chain with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(6-Aminohexyl)-2,2,2-trifluoroacetamide can be synthesized through a multi-step process. One common method involves the reaction of 6-aminohexylamine with trifluoroacetic anhydride. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or recrystallization to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Aminohexyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can form amide bonds with carboxylic acids or their derivatives.
Reduction Reactions: The trifluoroacetamide group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Condensation Reactions: Reagents such as carboxylic acids, anhydrides, or esters are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include substituted amines or amides.
Condensation Reactions: Products include new amide compounds.
Reduction Reactions: Products include amines or partially reduced amides.
Aplicaciones Científicas De Investigación
N-(6-Aminohexyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for labeling or immobilization.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(6-Aminohexyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets through the amino and trifluoroacetamide groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved may include binding to proteins or nucleic acids, leading to changes in their function or stability.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide
- N-(6-Aminohexyl)-1-naphthalenesulfonamide
- Bis(6-aminohexyl)amine
Uniqueness
N-(6-Aminohexyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased stability and reactivity compared to similar compounds. This makes it particularly useful in applications requiring robust and reactive intermediates.
Propiedades
Número CAS |
56934-05-5 |
|---|---|
Fórmula molecular |
C8H15F3N2O |
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
N-(6-aminohexyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H15F3N2O/c9-8(10,11)7(14)13-6-4-2-1-3-5-12/h1-6,12H2,(H,13,14) |
Clave InChI |
QHXNVWBGJVVEOF-UHFFFAOYSA-N |
SMILES canónico |
C(CCCNC(=O)C(F)(F)F)CCN |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B8732811.png)


![2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid](/img/structure/B8732835.png)




![10-nitro-5H-dibenz[b,f]azepine-5-carbonitrile](/img/structure/B8732852.png)

![1h-Imidazo[4,5-b]pyridine-2-propanol](/img/structure/B8732878.png)
